molecular formula C9H13BrN2O B15308908 5-Bromo-6-butoxypyridin-3-amine

5-Bromo-6-butoxypyridin-3-amine

Cat. No.: B15308908
M. Wt: 245.12 g/mol
InChI Key: KLAKEMRMEOLPKA-UHFFFAOYSA-N
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Description

5-Bromo-6-butoxypyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-butoxypyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-butoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a pyridine N-oxide.

Scientific Research Applications

5-Bromo-6-butoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-butoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-butoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-6-butoxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

KLAKEMRMEOLPKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

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